molecular formula C6H10N2O3 B137483 1-Carbamoylpyrrolidine-2-carboxylic acid CAS No. 125411-62-3

1-Carbamoylpyrrolidine-2-carboxylic acid

Cat. No. B137483
CAS RN: 125411-62-3
M. Wt: 158.16 g/mol
InChI Key: RTNFBJXLYMERBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Carbamoylpyrrolidine-2-carboxylic acid (1-CPCA) is a small organic molecule that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. It is a cyclic compound with a five-membered ring structure, consisting of two nitrogen atoms and three carbon atoms. 1-CPCA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Furthermore, 1-CPCA has been used as a synthetic intermediate in the preparation of several pharmaceuticals.

Scientific Research Applications

Enantioselective Synthesis in Antibacterial Agents

1-Carbamoylpyrrolidine-2-carboxylic acid is used in the asymmetric synthesis of enantiomers in antibacterial agents. For instance, it's a key component in the synthesis of quinolonecarboxylic acid class of antibacterial agents. The S-(+) enantiomer of such compounds has shown significantly better in vivo activity against bacteria compared to the racemic mixture (Rosen et al., 1988).

Biotransformation in Organic Synthesis

The compound plays a role in biotransformation processes for organic synthesis. The amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, involving this compound, is crucial for producing high yields and excellent enantioselectivity of specific carboxylic acids, which are valuable in synthesizing aza-nucleoside analogues and drug-like compounds (Chen et al., 2012).

Antimicrobial Synthesis

This compound is utilized in the microwave-assisted synthesis of novel pyrrolidine derivatives showing antimicrobial activity. For example, 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, a derivative, has been identified as a potent antimicrobial agent (Sreekanth & Jha, 2020).

GABA-Uptake Inhibitors

In the field of neurochemistry, derivatives of 4-hydroxypyrrolidine-2-carboxylic acid, closely related to this compound, have been synthesized and evaluated as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3, crucial in neurotransmission (Zhao et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or other biological molecules.

Mode of Action

It’s known that the pyrrolidine ring in the compound adopts a half-chair conformation, and the carboxyl group and the mean plane of the ureide group form an angle . This structural configuration might influence its interaction with its targets.

properties

IUPAC Name

1-carbamoylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNFBJXLYMERBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Carbamoylpyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Carbamoylpyrrolidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Carbamoylpyrrolidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Carbamoylpyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Carbamoylpyrrolidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Carbamoylpyrrolidine-2-carboxylic acid

Q & A

Q1: What is the crystal structure of 1-Carbamoylpyrrolidine-2-carboxylic acid?

A1: this compound, also known as N-carbamoyl-L-proline, crystallizes with the pyrrolidine ring adopting a half-chair conformation []. The carboxyl group and the mean plane of the ureide group are not coplanar, forming an angle of 80.1 degrees []. The molecules within the crystal lattice are held together by N-H...O and O-H...O hydrogen bonds, forming cyclic structures and chains that extend in the b-axis direction []. These chains are further interconnected through N-H...O hydrogen bonds, resulting in a three-dimensional network [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.